molecular formula C15H15N3O4 B2875053 4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide CAS No. 861237-97-0

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide

Cat. No.: B2875053
CAS No.: 861237-97-0
M. Wt: 301.302
InChI Key: MDDZSZFCSAOTCO-UHFFFAOYSA-N
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Description

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C15H15N3O4. It is a derivative of benzohydrazide and contains a nitrophenoxy group, making it a compound of interest in various chemical and biological research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(3-Methyl-4-nitrophenoxy)methyl]benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazide group can form covalent bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methyl-4-nitrophenoxy)methyl]benzaldehyde
  • 4-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid
  • 4-[(3-Methyl-4-nitrophenoxy)methyl]benzylamine

Uniqueness

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group allows for unique interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

4-[(3-methyl-4-nitrophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-8-13(6-7-14(10)18(20)21)22-9-11-2-4-12(5-3-11)15(19)17-16/h2-8H,9,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDZSZFCSAOTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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